Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by the presence of a fluorine atom, a dihydropyridine ring, and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester typically involves the fluorination of a suitable pyridine derivative followed by esterification. One common method involves the reaction of 2-fluoropyridine with a suitable oxidizing agent to introduce the keto group at the 6-position. This is followed by the reduction of the pyridine ring to form the dihydropyridine structure. Finally, esterification with methanol in the presence of an acid catalyst yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Fluorination: Introduction of the fluorine atom using fluorinating agents.
Oxidation: Formation of the keto group using oxidizing agents.
Reduction: Conversion of the pyridine ring to dihydropyridine.
Esterification: Reaction with methanol to form the methyl ester.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dihydropyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce various dihydropyridine compounds .
Scientific Research Applications
2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-pyridinecarboxylic acid: Lacks the fluorine atom and dihydropyridine structure.
3-pyridinecarboxylic acid:
4-pyridinecarboxylic acid:
Uniqueness
2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The dihydropyridine structure also contributes to its distinct chemical behavior compared to other pyridinecarboxylic acids.
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
methyl 2-fluoro-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10) |
InChI Key |
PRZPAOBQWMPIET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)F |
Origin of Product |
United States |
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